2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
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Overview
Description
2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a highly conjugated system, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene typically involves multiple steps, including the formation of the core structure followed by the introduction of the triphenylethenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene involves its interaction with molecular targets through its conjugated system. This interaction can lead to various effects, such as altering the electronic properties of the target molecules or facilitating specific chemical reactions. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene: Unique due to its specific structural arrangement and conjugated system.
Other Conjugated Systems: Compounds with similar conjugated systems but different substituents or core structures.
Uniqueness
The uniqueness of 2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[730
Properties
Molecular Formula |
C58H38N4S2 |
---|---|
Molecular Weight |
855.1 g/mol |
IUPAC Name |
2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C58H38N4S2/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40)51(43-27-15-5-16-28-43)45-31-35-47(36-32-45)53-55-57(61-63-59-55)54(58-56(53)60-64-62-58)48-37-33-46(34-38-48)52(44-29-17-6-18-30-44)50(41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H |
InChI Key |
AMAHGJAWKSVISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)C(=C(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)N=S=N5)C1=CC=CC=C1 |
Origin of Product |
United States |
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